The Molecular Chaperone: A Technical Guide to Obefazimod's Modulation of the Cap-Binding Complex
The Molecular Chaperone: A Technical Guide to Obefazimod's Modulation of the Cap-Binding Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obefazimod (formerly ABX464) is a novel, orally available small molecule that has demonstrated significant anti-inflammatory properties in clinical trials for ulcerative colitis.[1] Its mechanism of action represents a unique approach to modulating the immune response, centering on its interaction with the cap-binding complex (CBC). This technical guide provides an in-depth exploration of Obefazimod's effect on the CBC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways involved.
Core Mechanism of Action: Stabilizing the Cap-Binding Complex
Obefazimod's primary molecular target is the cap-binding complex (CBC), a heterodimeric protein complex consisting of CBP20 and CBP80.[2] The CBC plays a crucial role in the biogenesis of RNA by binding to the 5' cap of RNA polymerase II transcripts.[2] Obefazimod and its primary active metabolite, ABX464-N-Glu, act as orthosteric stabilizers of the CBC.[2]
Cryo-electron microscopy (cryo-EM) studies have revealed that Obefazimod binds at the interface of the CBP20 and CBP80 subunits.[2] This binding induces a conformational change that strengthens the interaction between the two subunits, resulting in a more rigid and stable CBC.[2] This stabilization has a downstream effect on the CBC's interaction with other proteins, most notably Arsenite resistance protein 2 (ARS2), a key partner in microRNA (miRNA) biogenesis.[2] Thermophoresis analysis has shown that the binding of Obefazimod or its active metabolite to the CBC improves its interaction with ARS2.[2]
This enhanced interaction between the CBC and ARS2 is proposed to facilitate the selective splicing of a long non-coding RNA, leading to the upregulation of a specific microRNA, miR-124.[1][3] miR-124 is a potent negative regulator of inflammation, and its increased expression leads to a downstream reduction in pro-inflammatory cytokines and chemokines, including IL-17, IL-6, and TNF-α.[1][3]
Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies of Obefazimod, demonstrating its impact on miR-124 expression and downstream inflammatory markers.
| Parameter | Dose | Fold Increase vs. Placebo (Median) | Study Population | Tissue/Sample Type | Timepoint | Citation |
| miR-124 Expression | 25 mg | 13-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] |
| 50 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| 100 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| Placebo | 1.02-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |
| 25 mg, 50 mg, 100 mg | Statistically Significant Increase (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Blood | Week 8 | [4] |
| Parameter | Dose | Effect | Study Population | Tissue/Sample Type | Timepoint | Citation |
| IL-17a Levels | 25 mg, 50 mg, 100 mg | Statistically Significant Reduction vs. Placebo (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Serum | Weeks 1, 4, 8 | [4] |
| Parameter | Dose | Placebo-Adjusted Clinical Remission Rate | Study | Timepoint | Citation |
| Clinical Remission | 50 mg | 19.3% | ABTECT-1 (Phase 3) | Week 8 | [5][6] |
| 50 mg | 13.4% | ABTECT-2 (Phase 3) | Week 8 | [5][6] | |
| 25 mg | 21.4% | ABTECT-1 (Phase 3) | Week 8 | [5] |
Experimental Protocols
While highly detailed, step-by-step protocols for all experiments are proprietary and not fully available in the public domain, this section outlines the methodologies for the key experiments cited based on the available information.
Cryo-Electron Microscopy (Cryo-EM) of the CBC and its Complexes
Objective: To determine the high-resolution structure of the cap-binding complex (CBC) alone and in complex with Obefazimod, its active metabolite, and ARS2, to elucidate the molecular basis of their interactions.
Methodology Overview:
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Sample Preparation: Recombinant CBC, ARS2, Obefazimod, and its active metabolite ABX464-N-Glu were prepared and purified.
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Complex Formation: The following complexes were assembled for analysis: CBC-apo, CBC-Obefazimod, CBC-ABX464-N-Glu, CBC-ARS2-Apo, CBC-ARS2-Obefazimod, and CBC-ARS2-ABX464-N-Glu.[2]
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Grid Preparation and Vitrification: The protein complex solutions were applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complexes.
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Data Collection: Cryo-EM datasets were collected for each of the prepared complexes.[2]
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Data Processing and Structure Determination: The collected datasets were processed using specialized software. This involved 2D classification to select for high-quality particle images and 3D refinement to reconstruct the three-dimensional structures of the different complexes.[2][7]
Microscale Thermophoresis (MST)
Objective: To measure the binding affinities between the components of the CBC (Cbp20 and Cbp80) and to assess the impact of Obefazimod and its active metabolite on the interaction between the CBC and ARS2.
Methodology Overview:
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Protein Labeling: One of the binding partners (e.g., a subunit of the CBC) is typically labeled with a fluorescent dye.
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Serial Dilution: A serial dilution of the unlabeled binding partner (the ligand, e.g., the other CBC subunit or ARS2) is prepared.
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Incubation: The fluorescently labeled protein is mixed with the different concentrations of the unlabeled ligand and incubated to allow binding to reach equilibrium.
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MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient. The binding of a ligand to the fluorescently labeled molecule alters its thermophoretic properties (size, charge, hydration shell), leading to a change in its movement.
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Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd), a measure of binding affinity. While specific Kd values for the Obefazimod-CBC interaction are not publicly available, the results indicated that Obefazimod and its metabolite improve the interaction between the CBC and ARS2.[2]
Quantification of miR-124 and Cytokines
Objective: To quantify the levels of miR-124 and pro-inflammatory cytokines in patient samples to assess the in vivo effects of Obefazimod.
Methodology Overview:
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miR-124 Quantification:
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Sample Collection: Rectal biopsy and whole blood samples were collected from patients in clinical trials.[4]
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RNA Extraction: Total RNA was extracted from the collected samples.
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Droplet Digital PCR (ddPCR): The absolute copy number of miR-124 was quantified using ddPCR technology.[4] This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for highly precise and absolute quantification of the target molecule.
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Cytokine Quantification:
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Sample Collection: Blood samples were collected from patients, and serum was prepared.[4]
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Immunoassay: The concentration of IL-17 in the serum was measured using an ELLA immunoassay.[8] This is an automated, microfluidic-based immunoassay platform that allows for sensitive and reproducible quantification of proteins.
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Immunohistochemistry (IHC): The expression of various cytokines, including IL-17 and IL-23, in rectal biopsies was examined using IHC. This technique uses antibodies to detect the presence and location of specific proteins in tissue sections.[8]
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Mandatory Visualizations
References
- 1. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abivax Provides Operational and Key Program Update - BioSpace [biospace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. abivax.com [abivax.com]
- 7. Structural basis for mutually exclusive co-transcriptional nuclear cap-binding complexes with either NELF-E or ARS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
